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Introduction
Indene oxide, a versatile bicyclic epoxide, serves as a crucial chiral building block in the

synthesis of complex organic molecules, most notably in the development of antiviral

therapeutics. Its strained three-membered ring allows for regio- and stereoselective ring-

opening reactions, providing access to a variety of functionalized indane scaffolds. This

document provides detailed application notes and experimental protocols for the use of indene
oxide in the synthesis of the potent HIV-1 protease inhibitor, Indinavir, and explores its

potential in the synthesis of other antiviral agents.

I. Synthesis of the HIV-1 Protease Inhibitor Indinavir
(Crixivan®)
Indene oxide is a key intermediate in the asymmetric synthesis of the HIV protease inhibitor

Indinavir (Crixivan®). The synthesis leverages the chirality of indene oxide to establish the

required stereochemistry of the (1S,2R)-1-amino-2-indanol fragment, a critical component of

the final drug molecule. Indinavir exhibits potent antiviral activity against HIV-1 with a 95% cell

inhibitory concentration (CIC95) of 25–100 nM.[1]

A. Synthetic Strategy Overview
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The overall synthesis of Indinavir from indene involves a convergent approach. A key fragment,

(-)-cis-(1S,2R)-1-aminoindan-2-ol, is prepared from indene via the asymmetric epoxidation to

form optically active indene oxide. This aminoindanol fragment is then coupled with other

synthetic fragments to construct the final Indinavir molecule.
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Caption: Convergent synthesis of Indinavir.

B. Experimental Protocols
1. Asymmetric Epoxidation of Indene (Jacobsen Epoxidation)

This protocol describes the synthesis of optically active (1S,2R)-indene oxide from indene

using Jacobsen's chiral manganese (III) salen catalyst.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1585399?utm_src=pdf-body
https://www.benchchem.com/product/b1585399?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Indene

(S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst)

4-(3-phenylpropyl)pyridine N-oxide (P3NO)

Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach)

Dichloromethane (CH2Cl2)

Sodium chloride (NaCl) solution, saturated

Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a stirred solution of indene in dichloromethane at 0°C, add Jacobsen's catalyst and 4-

(3-phenylpropyl)pyridine N-oxide.

Cool the mixture to -10°C.

Slowly add pre-cooled (0°C) aqueous sodium hypochlorite solution over 2-3 hours,

maintaining the reaction temperature between -5°C and 0°C.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, allow the mixture to warm to room temperature.

Separate the organic layer.

Wash the organic layer with saturated sodium chloride solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude indene oxide.

Purify the crude product by flash chromatography on silica gel.
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Parameter Value Reference

Yield 89% [1]

Enantiomeric Excess (ee) 88% [1]

2. Synthesis of (-)-cis-(1S,2R)-1-aminoindan-2-ol from Indene Oxide (Ritter Reaction)

This protocol details the ring-opening of the synthesized chiral indene oxide with acetonitrile in

a Ritter reaction, followed by hydrolysis to the desired amino alcohol.

Materials:

(1S,2R)-Indene oxide

Acetonitrile (CH3CN)

Oleum (fuming sulfuric acid) or sulfuric acid

Water

L-Tartaric acid

Sodium hydroxide (NaOH) solution

Procedure:

Dissolve (1S,2R)-indene oxide in acetonitrile and cool the solution to 0°C.

Slowly add oleum or concentrated sulfuric acid, maintaining the temperature below 5°C.

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature

and stir for an additional 12-16 hours.

Quench the reaction by carefully adding water.

Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate oxazoline.

Cool the reaction mixture and neutralize with a sodium hydroxide solution.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Dissolve the crude aminoindanol in a suitable solvent and add a solution of L-tartaric acid

to form the diastereomeric salt.

Isolate the desired salt by crystallization.

Treat the salt with a base to liberate the free amino alcohol, (-)-cis-(1S,2R)-1-aminoindan-

2-ol.

Parameter Value Reference

Overall Yield (from indene) 50% [1]

Enantiomeric Excess (ee) >99% [1]

C. Final Assembly of Indinavir
The final steps of the Indinavir synthesis involve the coupling of the (-)-cis-(1S,2R)-1-

aminoindan-2-ol with the other two key fragments: a piperazine derivative and a

hydroxyethylene isostere. The coupling is typically achieved using standard peptide coupling

reagents.[1]
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Caption: Workflow from indene to Indinavir.

II. Potential for Other Antiviral Drugs from Indene
Scaffolds
While the use of indene oxide is well-documented for Indinavir, its application in the synthesis

of other commercially available antiviral drugs is not as prevalent in the literature. However,

research into indene derivatives has shown promise for broad-spectrum antiviral activity.

A. 1,3-Dioxoindene Derivatives
Recent patent literature describes novel 1,3-dioxoindene derivatives with potent in vitro antiviral

activity against a range of picornaviruses, including coxsackieviruses, enteroviruses,

echoviruses, polioviruses, and rhinoviruses. One exemplified compound displayed an EC50 of

16 nM against poliovirus type 1. While the patents do not explicitly detail the synthesis of these

compounds from indene oxide, the 1,3-indandione core structure is a known derivative of

indene.

Compound Class Target Viruses
Antiviral Activity
(EC50)

Reference

1,3-Dioxoindene

Derivatives

Picornaviruses

(Poliovirus,

Coxsackievirus, etc.)

16 nM (Poliovirus type

1)

Further research is required to establish a direct and efficient synthetic route from indene
oxide to these promising 1,3-dioxoindene antiviral compounds.

III. Conclusion
Indene oxide stands out as a pivotal chiral intermediate in the synthesis of the anti-HIV drug

Indinavir. The well-established protocols for its asymmetric synthesis and subsequent

stereoselective ring-opening provide a robust pathway to a key structural component of the

drug. While its application in the synthesis of other antiviral agents is less defined, the potent
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activity of related indene derivatives, such as the 1,3-dioxoindenes, suggests that indene
oxide remains a valuable starting material for the exploration of new antiviral

chemotherapeutics. Future work in this area could focus on developing novel synthetic

methodologies to access a wider range of indene-based antiviral compounds from this versatile

epoxide.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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